1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC20008219
InChI: InChI=1S/C10H11F3N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17)
SMILES:
Molecular Formula: C10H11F3N2OS
Molecular Weight: 264.27 g/mol

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

CAS No.:

Cat. No.: VC20008219

Molecular Formula: C10H11F3N2OS

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea -

Specification

Molecular Formula C10H11F3N2OS
Molecular Weight 264.27 g/mol
IUPAC Name 1-ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea
Standard InChI InChI=1S/C10H11F3N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17)
Standard InChI Key YRUQQTOSETWSHS-UHFFFAOYSA-N
Canonical SMILES CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea (C₁₀H₁₁F₃N₂OS) features a thiourea core (–NH–CS–NH–) flanked by an ethyl group and a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (–OCF₃) group introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₁F₃N₂OS
Molecular Weight264.27 g/mol
IUPAC Name1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea
Key Functional GroupsThiourea, Trifluoromethoxy

X-ray crystallography of related thioureas reveals planar configurations around the thiocarbonyl group, with bond lengths of ~1.36 Å for C=S and ~1.33 Å for C–N .

Spectroscopic Signatures

Infrared spectroscopy of analogous compounds shows characteristic absorptions:

  • N–H Stretching: 3250–3350 cm⁻¹ (asymmetric) and 3150–3200 cm⁻¹ (symmetric)

  • C=S Stretching: 1250–1300 cm⁻¹

  • C–F Vibrations: 1100–1200 cm⁻¹

¹H NMR spectra typically display:

  • Ethyl group signals: δ 1.2–1.4 ppm (CH₃), δ 3.4–3.6 ppm (CH₂)

  • Aromatic protons: δ 7.2–7.8 ppm (split by para-substituent effects)

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via nucleophilic addition of ethylamine to 4-(trifluoromethoxy)phenyl isothiocyanate:

C6H4(OCF3)NCS+C2H5NH2C10H11F3N2OS\text{C}_6\text{H}_4(\text{OCF}_3)\text{NCS} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{F}_3\text{N}_2\text{OS}

Optimized conditions from similar syntheses suggest:

  • Solvent: Anhydrous THF or dichloromethane

  • Temperature: 0–5°C to minimize side reactions

  • Yield: 60–75% after recrystallization

Purification Challenges

The trifluoromethoxy group’s lipophilicity complicates isolation. Column chromatography (silica gel, hexane/ethyl acetate 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient) are effective.

Biological Activity Profiles

Neuroprotective Effects

A patent evaluating 1-ethyl-3-[6-(trifluoromethoxy)benzothiazol-2-yl]thiourea (a structural analog) demonstrated:

  • Glutamate Release Reduction: 50–70% suppression at 0.1–1 µM concentrations

  • LDH Activity Inhibition: Comparable to riluzole (40–70% reduction)

ParameterEffect at 1 µM
Glutamate Release50% of control
LDH Activity55% of control

Structure-Activity Relationships

Key determinants of activity:

  • Thiourea Core: Essential for hydrogen bonding with biological targets

  • Trifluoromethoxy Group: Enhances membrane permeability and metabolic stability

  • Ethyl Substituent: Balances lipophilicity without steric hindrance

Comparative studies show that replacing the ethyl group with bulkier alkyl chains reduces target affinity by 30–50% .

Pharmacokinetic Considerations

Predicted properties (using QikProp):

  • LogP: 2.8 (optimal for blood-brain barrier penetration)

  • PSA: 76 Ų (moderate passive diffusion)

  • CYP450 Inhibition: Low risk (2C19 IC₅₀ > 10 µM)

Future Research Directions

  • Target Validation: Confirm InhA binding through X-ray crystallography

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine TB models

  • Toxicity Profiling: Expand cytotoxicity screening to hepatic and neuronal cell lines

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